![molecular formula C7H8ClN5O2 B13861653 [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine CAS No. 131748-56-6](/img/structure/B13861653.png)
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine is an organic compound known for its applications in agriculture as a systemic insecticide. It is a member of the neonicotinoid class of insecticides, which are designed to mimic the action of nicotine on insect nervous systems. This compound is particularly effective against a wide range of pests, including those that are resistant to other insecticides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with nitroguanidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amino derivatives .
Applications De Recherche Scientifique
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of neonicotinoid insecticides and their environmental impact.
Biology: The compound is studied for its effects on insect physiology and behavior.
Medicine: Research is ongoing into its potential use in developing new insecticides with lower toxicity to non-target organisms.
Mécanisme D'action
The mechanism of action of [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine involves binding to nicotinic acetylcholine receptors in the nervous system of insects. This binding disrupts normal nerve signal transmission, leading to paralysis and death of the insect. The compound’s selectivity for insect receptors over mammalian receptors accounts for its effectiveness and relative safety in agricultural use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidacloprid: Another neonicotinoid insecticide with a similar mechanism of action.
Acetamiprid: Known for its effectiveness against a broad spectrum of pests.
Thiamethoxam: Noted for its high potency and systemic properties.
Uniqueness
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine is unique in its specific binding affinity and effectiveness against resistant pest populations. Its chemical structure allows for modifications that can enhance its properties, making it a versatile tool in pest management .
Propriétés
Numéro CAS |
131748-56-6 |
|---|---|
Formule moléculaire |
C7H8ClN5O2 |
Poids moléculaire |
229.62 g/mol |
Nom IUPAC |
1-[(6-chloropyridin-3-yl)methyl]-2-nitroguanidine |
InChI |
InChI=1S/C7H8ClN5O2/c8-6-2-1-5(3-10-6)4-11-7(9)12-13(14)15/h1-3H,4H2,(H3,9,11,12) |
Clé InChI |
GHBBFPGYBPOUCF-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=NC=C1CN/C(=N\[N+](=O)[O-])/N)Cl |
SMILES canonique |
C1=CC(=NC=C1CNC(=N[N+](=O)[O-])N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



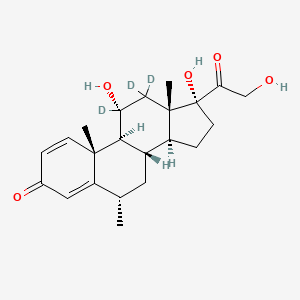
![6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)
![[4-Chloro-2-(3-thienyl)phenyl]acetic acid](/img/structure/B13861601.png)
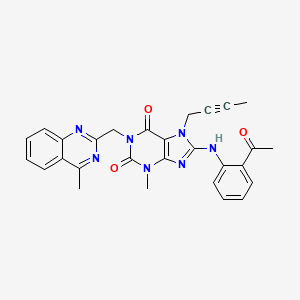
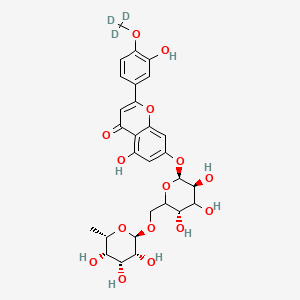
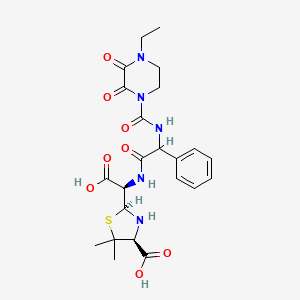
![N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide](/img/structure/B13861621.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate](/img/structure/B13861633.png)
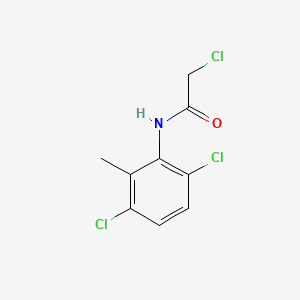
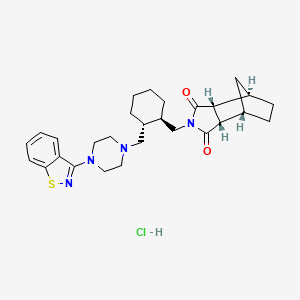
![2-[[2-(2,6-Diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid](/img/structure/B13861647.png)
![Methyl 3-{[(5-chloro-2-thienyl)-carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13861648.png)

